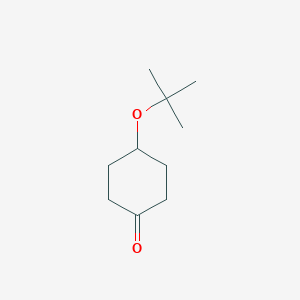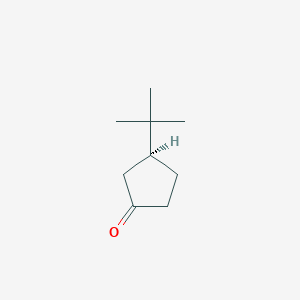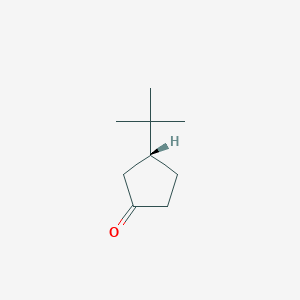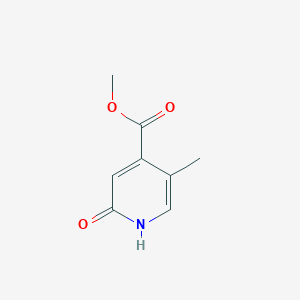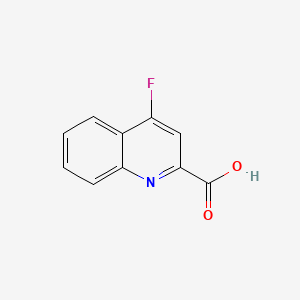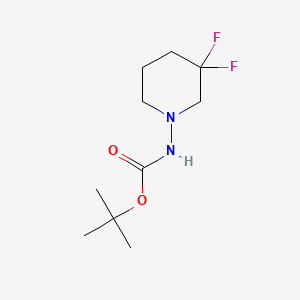
1-Boc-3,3-difluoro-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3,3-difluoro-piperidine: is a chemical compound with the molecular formula C10H18F2N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3,3-difluoro-piperidine typically involves the reaction of 3,3-difluoropiperidine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under alkaline conditions to facilitate the formation of the carbamate linkage. The general reaction scheme is as follows:
3,3-difluoropiperidine+tert-butyl chloroformate→tert-butyl N-(3,3-difluoropiperidin-1-yl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3,3-difluoro-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 1-Boc-3,3-difluoro-piperidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Researchers explore its use in the development of new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is utilized as an intermediate in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-3,3-difluoro-piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate
- tert-butyl (3,3-difluoropiperidin-4-yl)carbamate
- tert-butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate
Comparison: 1-Boc-3,3-difluoro-piperidine is unique due to the specific positioning of the fluorine atoms on the piperidine ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-(3,3-difluoropiperidin-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)13-14-6-4-5-10(11,12)7-14/h4-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCUTRHWRLEYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R,6R)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B8195700.png)
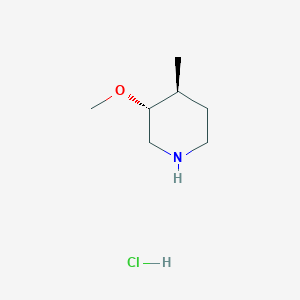
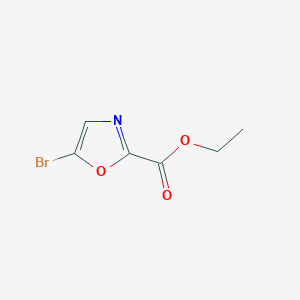
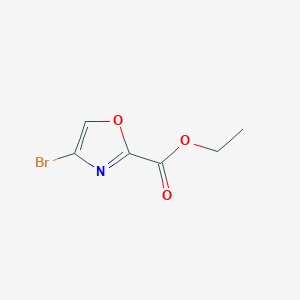


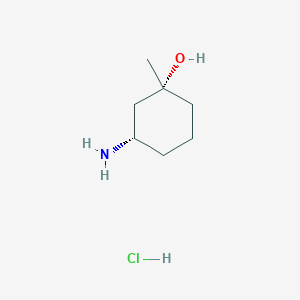
![Tert-butyl 3-thia-7-azabicyclo[4.1.1]octane-7-carboxylate](/img/structure/B8195759.png)
